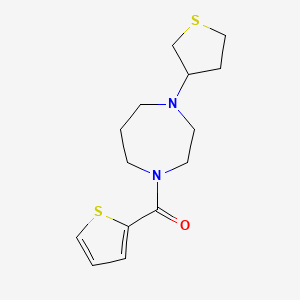
(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-2-yl)methanone, also known as TTM, is a chemical compound that has been studied for its potential use in scientific research applications.
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound , closely related to thiophene derivatives, has been the subject of various studies focusing on its synthesis and characterization. For example, Shahana and Yardily (2020) conducted a study on similar compounds, emphasizing their synthesis and spectral characterization through various techniques like UV, IR, NMR, and mass spectrometry. This research is instrumental in understanding the structural and chemical properties of such compounds (Shahana & Yardily, 2020).
Molecular Docking and Antibacterial Activity
- Molecular docking studies, as conducted by Shahana and Yardily (2020), are crucial in determining the potential biological activities of these compounds. Their study also provides insights into the antibacterial properties of the compound, which is significant for pharmaceutical applications (Shahana & Yardily, 2020).
Structural Analysis and Reactivity
- Investigations into the equilibrium geometry, bonding features, and vibrational wave numbers, as performed in studies like that of Pouzet et al. (1998), are critical for understanding the reactivity and stability of such compounds. These analyses often involve density functional theory calculations (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).
Applications in Biochemistry and Nanoscience
- The functionalization of tetrahydrothiophenes, as explored by Brandau, Maerten, and Jørgensen (2006), suggests potential applications in biochemistry, pharmaceutical science, and nanoscience. Their work on organocatalytic domino reactions highlights the versatility of these compounds in synthesizing optically active and functionalized tetrahydrothiophenes (Brandau, Maerten, & Jørgensen, 2006).
Propriétés
IUPAC Name |
[4-(thiolan-3-yl)-1,4-diazepan-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS2/c17-14(13-3-1-9-19-13)16-6-2-5-15(7-8-16)12-4-10-18-11-12/h1,3,9,12H,2,4-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXYQOAYMDQSGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CS2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopiperidin-3-yl)propanoic acid](/img/structure/B2729321.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-chlorobenzamide](/img/structure/B2729322.png)
![N-((2-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2729323.png)
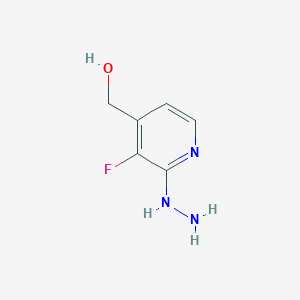
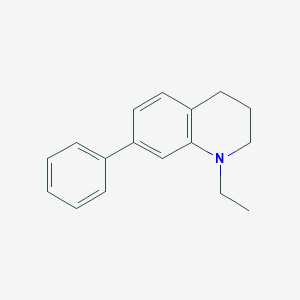

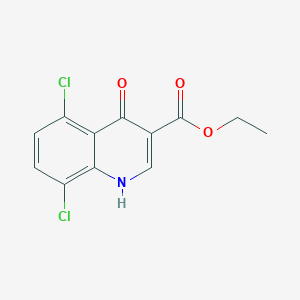
![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-5-methoxyphenyl furan-2-carboxylate](/img/structure/B2729331.png)
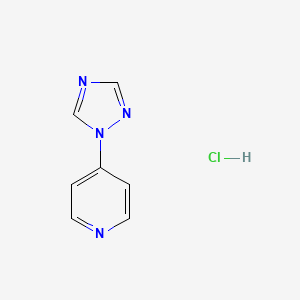
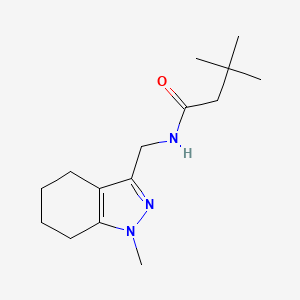
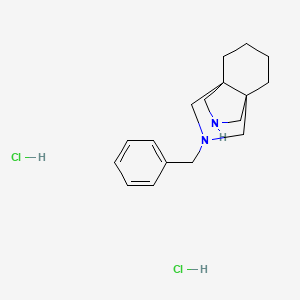
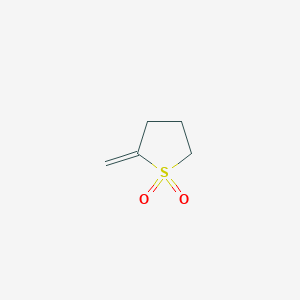
![2-{1-[(4-Bromophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole](/img/structure/B2729338.png)